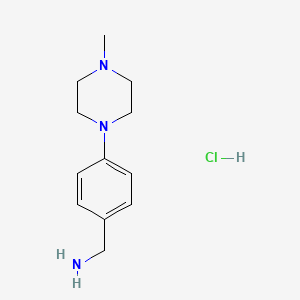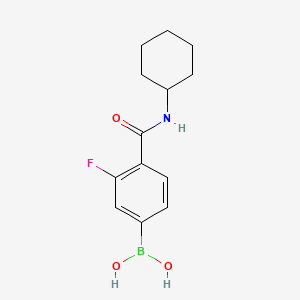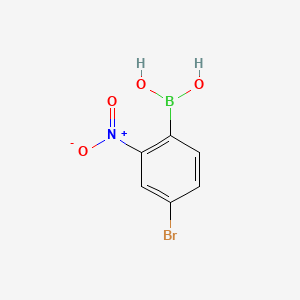
Ácido 2-fluoro-6-picolina-5-borónico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-6-picoline-5-boronic acid is a boronic acid derivative with the molecular formula C6H7BFNO2 and a molecular weight of 154.94 g/mol . This compound is characterized by the presence of a fluorine atom at the 6th position and a methyl group at the 2nd position on the pyridine ring, along with a boronic acid group at the 3rd position. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Aplicaciones Científicas De Investigación
2-Fluoro-6-picoline-5-boronic acid has a wide range of applications in scientific research:
Mecanismo De Acción
Target of Action
Boronic acids and their derivatives are known to interact with various enzymes and receptors in biological systems .
Mode of Action
Boronic acids are known to form reversible covalent complexes with proteins, enzymes, and receptors, which can influence their function .
Biochemical Pathways
Boronic acids are often used in the suzuki-miyaura coupling reactions, a type of cross-coupling reaction, used in organic synthesis .
Pharmacokinetics
The pharmacokinetics of boronic acids and their derivatives can be influenced by factors such as their pka, lipophilicity, and the presence of transporters .
Result of Action
The interaction of boronic acids with biological targets can lead to changes in cellular processes, potentially leading to therapeutic effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Fluoro-6-picoline-5-boronic acid. For instance, the pH of the environment can affect the stability and reactivity of boronic acids . Furthermore, the compound should be handled in a well-ventilated place, and contact with skin and eyes should be avoided .
Métodos De Preparación
The synthesis of 2-Fluoro-6-picoline-5-boronic acid typically involves the following steps:
Halogenation: Introduction of a fluorine atom at the 6th position of the pyridine ring.
Methylation: Addition of a methyl group at the 2nd position.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Análisis De Reacciones Químicas
2-Fluoro-6-picoline-5-boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming biaryl or vinyl-aryl compounds.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and oxidizing agents like hydrogen peroxide. Major products formed from these reactions include biaryl compounds, alcohols, and ketones.
Comparación Con Compuestos Similares
2-Fluoro-6-picoline-5-boronic acid can be compared with other boronic acids such as:
Phenylboronic acid: Lacks the fluorine and methyl substituents, making it less reactive in certain cross-coupling reactions.
(4-Fluorophenyl)boronic acid: Contains a fluorine atom but lacks the pyridine ring, resulting in different reactivity and applications.
(2-Methylphenyl)boronic acid: Contains a methyl group but lacks the fluorine atom and pyridine ring, affecting its reactivity and use in synthesis.
The presence of both fluorine and methyl groups in 2-Fluoro-6-picoline-5-boronic acid enhances its reactivity and specificity in cross-coupling reactions, making it a unique and valuable compound in organic synthesis.
Propiedades
IUPAC Name |
(6-fluoro-2-methylpyridin-3-yl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BFNO2/c1-4-5(7(10)11)2-3-6(8)9-4/h2-3,10-11H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FILPSSRLYOLUSF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=C(C=C1)F)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BFNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30660176 |
Source


|
| Record name | (6-Fluoro-2-methylpyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30660176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.94 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
904326-91-6 |
Source


|
| Record name | (6-Fluoro-2-methylpyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30660176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(4aR,7aS)-tert-Butyl tetrahydro-2H-[1,4]dioxino[2,3-c]pyrrole-6(3H)-carboxylate](/img/structure/B591709.png)



![(4-Bromothieno[2,3-c]pyridin-2-yl)methanol](/img/structure/B591717.png)
![(4-Chloro-2-fluorophenyl)(6-chloro-2-methyl-8-(morpholinomethyl)imidazo[1,2-b]pyridazin-3-yl)methanone](/img/structure/B591719.png)


